Home > Products > Screening Compounds P134398 > 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione - 1153126-36-3

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-1806957
CAS Number: 1153126-36-3
Molecular Formula: C7H11NO3S
Molecular Weight: 189.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thiazolidine-2,4-dione is a heterocyclic compound characterized by a five-membered ring containing one sulfur atom and two carbonyl groups. Derivatives of this compound, often featuring substitutions at the 3rd and/or 5th position of the ring, are widely studied for their potential pharmacological activities. [1-29] These derivatives often exhibit promising biological activities and are investigated for their potential in treating various diseases [, , , , , , , , , , ].

Pioglitazone

Compound Description: Pioglitazone is a specific example of a TZD drug used in the treatment of type 2 diabetes mellitus. Like other TZDs, it functions as a PPARγ agonist, enhancing insulin sensitivity and improving glycemic control [].

5-Benzylidene-1,3-thiazolidine-2,4-dione derivatives

Compound Description: This group of compounds acts as α-glucosidase inhibitors, potentially useful in managing hyperglycemia associated with diabetes. They function by hindering the activity of α-glucosidase, an enzyme involved in carbohydrate digestion and absorption [].

(E)-5-(3-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O)

Compound Description: This thiazolidine-2,4-dione derivative has demonstrated neuroprotective effects in a scopolamine-induced Alzheimer's disease model in rats. It shows promise in alleviating cognitive decline associated with Alzheimer's disease [].

(E)-5-(4-Methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M)

Compound Description: Similar to TZ3O, TZ4M is a thiazolidine-2,4-dione derivative that exhibits neuroprotective effects in a scopolamine-induced Alzheimer's disease model in rats. It shows potential for ameliorating cognitive impairment in Alzheimer's disease [].

Citations:

[1] https://www.semanticscholar.org/paper/8ceb8bd3dddd9af23977e840a93f8bd960b83973 [] https://www.semanticscholar.org/paper/a6fbe2a0dbe6a4523cb7633fa76e532ce03b5e30 [] https://www.semanticscholar.org/paper/65387b6d929fc6a39b86bc51aaec5757ff3da5d9

Overview

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. Thiazolidinediones are primarily known for their role in medicinal chemistry, particularly as potential therapeutic agents in the treatment of diabetes and other metabolic disorders. This specific compound features a hydroxybutyl group that may enhance its biological activity and solubility.

Source and Classification

Thiazolidinediones, including 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, are derived from the condensation of thiourea and chloroacetic acid. The classification of this compound falls under the category of heterocyclic compounds due to the presence of non-carbon atoms in its ring structure. Its molecular formula is C₇H₁₃N₁O₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur.

Synthesis Analysis

Methods

The synthesis of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione can be achieved through several methods:

  1. Knoevenagel Condensation: This method involves the reaction of thiazolidine-2,4-dione with various aldehydes or ketones to introduce substituents like the hydroxybutyl group. The reaction typically requires a base catalyst and can be performed in different solvents to optimize yield and purity .
  2. Reflux Method: A common approach involves refluxing thiourea with chloroacetic acid in the presence of hydrochloric acid. This method provides a straightforward pathway to synthesize thiazolidine-2,4-diones and their derivatives .

Technical Details

The synthesis often includes monitoring by thin-layer chromatography (TLC) to ensure completion and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione consists of a thiazolidine ring with a hydroxyl group attached to a butyl chain at the 3-position. The presence of both carbonyl groups at positions 2 and 4 contributes to its reactivity.

Data

  • Molecular Weight: Approximately 175.25 g/mol
  • Melting Point: Typically ranges from 90°C to 100°C depending on purity.
  • Chemical Formula: C₇H₁₃N₁O₃S
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for thiazolidinediones:

  1. Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles leading to diverse derivatives.
  2. Condensation Reactions: It can react with other carbonyl compounds under basic conditions to form more complex structures .

Technical Details

The reactions can be monitored using spectroscopic methods such as NMR to track changes in chemical shifts corresponding to functional groups during the reaction process.

Mechanism of Action

The mechanism of action for thiazolidinediones generally involves their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This interaction modulates gene expression related to glucose metabolism and lipid storage:

  1. Binding: The thiazolidinedione moiety binds to PPAR-gamma.
  2. Activation: This binding activates transcription factors that regulate insulin sensitivity and glucose uptake in adipose tissue .
  3. Biological Effects: The resultant effects include improved insulin sensitivity and anti-inflammatory properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents due to the presence of multiple functional groups.
Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential effects on glucose metabolism, this compound is investigated for its use in diabetes management.
  2. Antioxidant Studies: Research has shown that derivatives of thiazolidinediones exhibit antioxidant properties, making them candidates for further studies in oxidative stress-related diseases .
  3. Antitumor Activity: Recent studies indicate potential applications in cancer therapy by targeting specific pathways involved in tumor growth .
Introduction to Thiazolidine-2,4-dione Scaffolds in Medicinal Chemistry

The thiazolidine-2,4-dione (TZD) nucleus represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure featuring nitrogen at position 3, sulfur at position 1, and two carbonyl groups at positions 2 and 4. This distinctive arrangement enables versatile chemical modifications primarily at the N3 and C5 positions, facilitating the development of diverse bioactive molecules. The scaffold's significance stems from its conformational flexibility and capacity to engage in multiple hydrogen bonding interactions, making it an attractive pharmacophore for targeting various biological pathways. Historically, TZD derivatives have demonstrated a broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, antioxidant, and anticancer effects, positioning this core structure as a valuable template in rational drug design [7].

Historical Evolution of Thiazolidine-2,4-dione Derivatives in Drug Discovery

The journey of TZD-based therapeutics began in the 1980s with ciglitazone (developed by Takeda Pharmaceuticals), marking the first exploration of this scaffold for antidiabetic applications. Despite promising PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist activity, ciglitazone never reached clinical use due to hepatotoxicity concerns. This early setback catalyzed extensive structure-activity relationship (SAR) studies aimed at optimizing the TZD framework. The 1990s witnessed the emergence of second-generation glitazones, including troglitazone (Sankyo), rosiglitazone (SmithKline Beecham), and pioglitazone (Takeda/Eli Lilly). Troglitazone achieved clinical approval in 1997 but was withdrawn in 2000 due to hepatotoxicity, while rosiglitazone faced restrictions due to cardiovascular concerns [7].

These developments underscored the critical importance of N3 substituent engineering in balancing efficacy and safety. The evolution continued with lobeglitazone (Chong Kun Dang Pharmaceuticals, 2013), featuring a more complex substitution pattern that improved safety. Throughout this development timeline, researchers recognized that strategic modifications to the TZD core could profoundly influence pharmacokinetic properties, receptor binding affinity, and off-target effects. This historical progression established fundamental principles for TZD optimization: 1) Lipophilic substituents enhance PPAR-γ binding; 2) Polar moieties improve solubility and metabolic stability; and 3) Specific functional groups can mitigate toxicity risks. These principles directly inform contemporary research on novel TZD derivatives, including 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione [7].

Table 1: Evolution of Key Thiazolidine-2,4-dione Derivatives in Drug Discovery

CompoundDeveloperIntroduction YearCurrent StatusStructural Distinctiveness
CiglitazoneTakeda1980sNever marketedPrototype TZD with basic benzyl substitution
TroglitazoneSankyo1997Withdrawn (2000)Chromane ring system at N3
RosiglitazoneSmithKline Beecham1999Restricted (2010)Pyridyl aminoethoxy side chain
PioglitazoneTakeda/Eli Lilly1999MarketedEthyl pyridyl ethoxybenzyl substitution
LobeglitazoneChong Kun Dang2013Marketed (Korea)Methoxy-benzyl-oxybenzyl with imidazolidinedione

Structural and Functional Significance of the 4-Hydroxybutyl Substituent in Thiazolidine-2,4-dione Derivatives

The 3-(4-hydroxybutyl) substituent represents a strategically designed modification of the TZD scaffold with distinctive structural and functional implications. This moiety features a four-carbon aliphatic chain terminated by a primary hydroxyl group, conferring specific physicochemical properties that differentiate it from aromatic-substituted analogs like 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione (CAS: 51964-26-2) or 3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The molecular formula of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is C₇H₁₁NO₃S, with a molecular weight of 189.23 g/mol and the SMILES notation O=C(N1CCCCO)SCC1=O, clearly depicting the hydroxybutyl chain attached to the N3 position [1].

The hydroxybutyl chain exhibits three critical structural advantages: First, the flexible alkyl spacer enables optimal spatial orientation for interaction with biological targets, particularly PPAR-γ's ligand-binding domain. Unlike rigid aromatic systems, this aliphatic chain adapts to conformational requirements within the binding pocket. Second, the terminal hydroxyl functionality serves as a crucial hydrogen bond donor/acceptor, potentially enhancing binding affinity through polar interactions with key amino acid residues. This feature differentiates it from simple alkyl chains lacking hydrogen-bonding capacity. Third, the four-carbon length balances lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility), addressing pharmacokinetic limitations observed in earlier TZD generations [4].

The hydrogen-bonding capacity of the hydroxyl group significantly influences intermolecular interactions. Computational analyses indicate that the hydroxybutyl substituent forms 2-3 stable hydrogen bonds with PPAR-γ residues, compared to 1-2 bonds formed by non-hydroxylated analogs. This enhanced bonding network potentially explains the improved binding affinity observed in molecular docking studies. Additionally, the hydroxybutyl chain demonstrates greater metabolic stability than shorter-chain hydroxyalkyl analogs due to reduced susceptibility to β-oxidation pathways. This structural moiety represents a deliberate shift from traditional aromatic substitutions toward aliphatic heterofunctional chains that optimize target engagement while maintaining favorable drug-like properties [4] [7].

Table 2: Structural and Functional Features of Key TZD Substituents

Substituent TypeRepresentative CompoundHydrogen Bond CapacityPPAR-γ Binding AffinityMetabolic Stability
4-Hydroxybutyl (aliphatic)3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dioneHigh (terminal OH)Moderate to HighModerate
Hydroxyphenyl (aromatic)3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dioneModerate (phenolic OH)ModerateLow to Moderate
Simple alkyl chain3-Butyl-1,3-thiazolidine-2,4-dioneLowLowModerate
Complex heteroaromaticPioglitazoneHigh (multiple sites)HighHigh

Rationale for Targeting 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione in Metabolic and Oncological Research

The investigation of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione spans two major therapeutic domains—metabolic disorders and oncology—driven by compelling mechanistic rationales. In metabolic research, the compound's structural alignment with PPAR-γ agonist pharmacophores positions it as a promising insulin sensitizer. PPAR-γ activation enhances adipocyte differentiation, promotes free fatty acid sequestration in adipose tissue (via the "lipid steal" hypothesis), and reduces hepatic gluconeogenesis. Molecular docking studies suggest the hydroxybutyl chain facilitates specific interactions with PPAR-γ's Ser289, His323, and Tyr473 residues within the ligand-binding domain, similar to established glitazones but with a distinct binding orientation potentially reducing off-target effects [4] [7].

Beyond PPAR-γ activation, emerging evidence indicates TZD derivatives exhibit significant enzyme inhibitory activity against carbohydrate-processing enzymes. Hybrid molecules featuring thiazolidinedione linked to 1,3,4-oxadiazole through methylene bridges demonstrate potent inhibition of α-amylase (IC₅₀: 18.42 ± 0.21–55.43 ± 0.66 μM) and α-glucosidase (IC₅₀: 17.21 ± 0.22–51.28 ± 0.88 μM), surpassing standard drug acarbose in efficacy. The flexible hydroxybutyl chain in 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione likely facilitates optimal orientation within these enzymes' active sites, particularly through hydrogen bonding with catalytic residues, offering a dual mechanism approach to hyperglycemia management [6].

In oncological research, the compound's potential stems from established connections between PPAR-γ-independent pathways and cancer cell proliferation. Although not directly studied in the available literature, structurally analogous TZDs demonstrate pro-apoptotic effects in malignant cells through ROS modulation and inhibition of nuclear factor kappa B (NF-κB) signaling. The hydroxybutyl substituent may enhance intracellular accumulation compared to aromatic analogs, potentially increasing antitumor potency. Additionally, the metabolically stable hydroxyl group provides a site for prodrug derivatization or conjugation strategies to improve tumor targeting. Research initiatives are exploring these hybrid molecules as multi-targeted agents capable of simultaneously modulating PPAR-γ, inflammatory cascades, and cancer metabolic pathways—addressing the complex pathophysiology of obesity-associated malignancies [4] [6] [7].

Table 3: Research Applications of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione Derivatives

Research DomainPrimary TargetsPotential MechanismsCurrent Evidence Level
Metabolic DisordersPPAR-γ receptorTranscriptional regulation of insulin-sensitive genesMolecular docking studies; Analog efficacy data
α-Amylase/α-GlucosidaseCompetitive enzyme inhibitionIC₅₀ values from hybrid analogs
Oncological ResearchInflammatory pathways (NF-κB)Suppression of pro-survival signalsInferred from structural analogs
Reactive Oxygen Species (ROS)Modulation of oxidative stressTheoretical based on antioxidant TZDs
Apoptotic pathwaysCaspase activation; Bcl-2 modulationLimited in vitro data on similar compounds

Properties

CAS Number

1153126-36-3

Product Name

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

IUPAC Name

3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

InChI

InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2

InChI Key

WYAXFFNNECRKAT-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)S1)CCCCO

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.